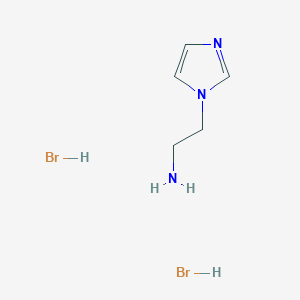

2-Imidazol-1-yl-ethylamine dihydrobromide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of 2-imidazolines, closely related to 2-Imidazol-1-yl-ethylamine dihydrobromide, has been achieved through reactions involving substituted aldehydes and ethylenediamine, utilizing ultrasound irradiation in aqueous medium for high yields (Sant' Anna et al., 2009). Additionally, a method involving Michael addition, hydrazinolysis, followed by Curtius rearrangement, has been reported for the synthesis of 2-(1-Imidazolyl)ethanamine, a compound closely related to the topic compound, with a notable overall yield (Ri-sheng, 2010).

Molecular Structure Analysis

The molecular structure of related imidazole compounds, such as 1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene·BH3, has been elucidated through X-ray crystallography, showcasing head-to-tail alignment of molecular dipoles in the solid state, indicative of the structural intricacies these molecules can exhibit (Ramnial et al., 2003).

Chemical Reactions and Properties

Imidazoline derivatives have been studied for their corrosion inhibition properties on mild steel in hydrochloric acid solution, demonstrating the chemical reactivity and applicability of such compounds in industrial applications (Zhang et al., 2015).

Physical Properties Analysis

The physical properties of imidazole compounds, including melting points and solubility, can be inferred from their structural characteristics and intermolecular interactions, such as dihydrogen bonds, which significantly influence their physical state and behavior in different environments (Ramnial et al., 2003).

Chemical Properties Analysis

The chemical properties of imidazole derivatives, such as their reactivity towards corrosion inhibition and biological activity, are dictated by their molecular structure, particularly the functional groups and their electronic configuration, which determine their interaction with metal surfaces and biological targets (Zhang et al., 2015).

Aplicaciones Científicas De Investigación

Immunomodulation and Antitumor Activities

Imidazole derivatives, such as imiquimod, have been explored for their immunomodulatory and antitumor activities. Imiquimod activates the immune system through localized induction of cytokines, showing promise in treating various skin disorders and neoplasms without inherent antiviral or antiproliferative activity in vitro. It demonstrates a unique mechanism of onsite cytokine stimulation and secretion in vivo, suggesting its potential as an innovative topical agent for cutaneous diseases (Syed, 2001).

Broad Biological Activities of Imidazoline Derivatives

Imidazoline derivatives, including 2-substituted imidazolines, exhibit a broad spectrum of biological activities, underscoring their potential in neurodegenerative, inflammatory, autoimmune, cancer, and infectious diseases. Their structural versatility and pharmacological importance are highlighted, with special attention to their applications as active ingredients in pharmaceutical compositions and as diagnostic imaging agents (Sa̧czewski et al., 2016).

Antimicrobial and Antifungal Efficacy

Imidazole and its derivatives play a significant role in antimicrobial and antifungal therapies. They are key components in manufacturing drugs like ketoconazole and clotrimazole, demonstrating efficacy against a wide range of microbial and fungal pathogens. This versatility makes imidazole a critical molecule in the development of new antimicrobial agents, addressing the challenge of microbial resistance (Literature Review, 2022).

Corrosion Inhibition in Oilfields

Imidazoline compounds are extensively used as corrosion inhibitors in oilfields, highlighting their importance in industrial applications. Research focuses on developing environmentally friendly and efficient imidazoline-based inhibitors tailored to complex oilfield conditions, emphasizing the need for a deeper understanding of their inhibition mechanisms (Liu Jian-guo, 2011).

Applications in Materials Science

Imidazolate frameworks, such as zeolitic imidazolate frameworks (ZIFs), have garnered attention for their exceptional properties, including thermal and chemical stability, and potential in hydrogen storage, adsorption, and separation. The synthesis and applications of ZIF-7, a notable example, illustrate the material's promise in various technological and environmental fields (Xiao & Liu, 2019).

Safety And Hazards

The compound has several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include P280 (Wear protective gloves/protective clothing/eye protection/face protection), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Relevant Papers The relevant paper retrieved discusses the synthesis and therapeutic potential of imidazole containing compounds . Further details would require access to the full text of the paper.

Propiedades

IUPAC Name |

2-imidazol-1-ylethanamine;dihydrobromide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3.2BrH/c6-1-3-8-4-2-7-5-8;;/h2,4-5H,1,3,6H2;2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKAPRYKSXJTJEZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=N1)CCN.Br.Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11Br2N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50592102 |

Source

|

| Record name | 2-(1H-Imidazol-1-yl)ethan-1-amine--hydrogen bromide (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50592102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.97 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Imidazol-1-yl-ethylamine dihydrobromide | |

CAS RN |

167298-66-0 |

Source

|

| Record name | 2-(1H-Imidazol-1-yl)ethan-1-amine--hydrogen bromide (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50592102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.